rac 1-Linolenoyl-3-chloropropanediol-d5
Description
rac 1-Linolenoyl-3-chloropropanediol-d5 (CAS: 2734920-69-3) is a deuterium-labeled chloropropanediol ester used primarily as a stable isotope internal standard in analytical chemistry. Its molecular formula is C21H30D5ClO3, with a molecular weight of approximately 392.98 g/mol (calculated based on isotopic substitution) . The compound features a linolenoyl (C18:3 ω-3) fatty acid chain esterified at the 1-position of 3-chloropropanediol, with five deuterium atoms replacing hydrogen at specific positions. This structural design ensures minimal chromatographic separation from non-deuterated analogs while providing distinct mass spectrometry (MS) signals for accurate quantification in lipidomics and food safety analyses .
Properties
Molecular Formula |
C₂₁H₃₀D₅ClO₃ |
|---|---|
Molecular Weight |
375.98 |
Synonyms |
(Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d5 1-Linolenate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The primary structural differences among related compounds lie in the type of fatty acid substituents , position of esterification , and deuterium labeling patterns . Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Fatty Acid Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| rac 1-Linolenoyl-3-chloropropanediol-d5 | 1-Linolenoyl (C18:3) | C21H30D5ClO3 | ~392.98 | 2734920-69-3 | Lipidomics, food contaminants |
| rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 | 1-Linoleoyl (C18:2), 2-Oleoyl (C18:1) | C39H64D5ClO4 | 642.45 | 1429655-92-4 | Biosynthetic studies, food oils |
| rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 | 1-Oleoyl (C18:1), 2-Linoleoyl (C18:2) | C39H64D5ClO4 | 642.45 | Not explicitly listed | Food reference materials |
| rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 | 1-Linoleoyl (C18:2), 2-Stearoyl (C18:0) | C39H66D5ClO4 | 644.46 | 1246833-46-4 | Lipid quantification, MS standards |
| rac 2-Lauroyl-3-chloropropanediol-d5 | 2-Lauroyl (C12:0) | C15H23D5ClO4 | 292.84 | 1330055-73-6 | Solubility studies, model systems |
Key Observations:
Fatty Acid Chain Diversity: The target compound contains linolenoyl (C18:3), an omega-3 polyunsaturated fatty acid (PUFA), while analogs like rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5 incorporate linoleoyl (C18:2) and oleoyl (C18:1) chains. These variations influence hydrophobicity and metabolic stability . Shorter chains (e.g., lauroyl, C12:0 in rac 2-Lauroyl-3-chloropropanediol-d5) reduce molecular weight and alter solubility profiles .
Deuterium Labeling: All listed compounds are deuterated, but the position and number of deuterium atoms differ. For example, rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 includes five deuterium atoms, likely at the glycerol backbone, ensuring isotopic purity for MS applications .
Positional Isomerism: Compounds like rac 2-Linolenoyl-3-chloropropanediol-d5 (CAS: 1331666-89-7) are positional isomers of the target compound, with esterification at the 2-position instead of 1. This affects chromatographic retention times and interaction with lipid-binding proteins .
Functional and Analytical Differences
- Applications: Di-substituted esters (e.g., rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol-d5) are used to study complex lipid matrices in food oils, whereas mono-substituted esters like the target compound are tailored for quantifying chloropropanediol contaminants in processed foods . Deuterated lauroyl analogs serve as simplified models for studying chloropropanediol toxicity due to their lower molecular complexity .
- Spectral Data: While NMR and UV data are available for non-deuterated chloropropanediol esters (e.g., in ), deuterated versions like this compound require specialized MS/MS or high-resolution MS for structural confirmation due to isotopic shifts .
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